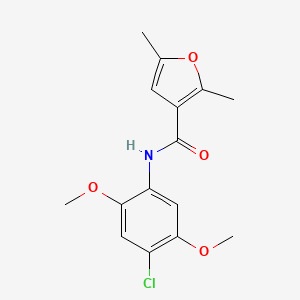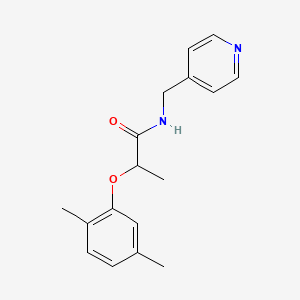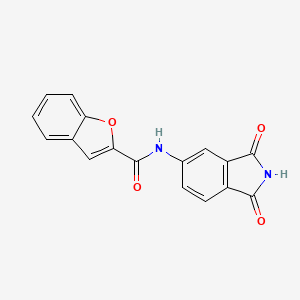
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide is a useful research compound. Its molecular formula is C15H16ClNO4 and its molecular weight is 309.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0767857 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide is a member of the N-Methoxybenzyls, a group of toxic phenylethylamine derivatives . The primary target of this compound is the serotonin 5-HT 2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes .
Mode of Action
This compound acts as a potent agonist at the serotonin 5-HT 2A receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the activation of the 5-HT 2A receptor leads to a series of biochemical reactions that result in the compound’s effects .
Biochemical Pathways
Upon activation of the 5-HT 2A receptor, the compound triggers a cascade of events involving several biochemical pathways. These include the phospholipase C and phospholipase A2 pathways, which lead to the production of secondary messengers like inositol trisphosphate and diacylglycerol . These messengers further influence various cellular processes, leading to the compound’s downstream effects .
Pharmacokinetics
Similar compounds in the n-methoxybenzyls group are known to have complex pharmacokinetics, with varying degrees of bioavailability .
Result of Action
The activation of the 5-HT 2A receptor by this compound can lead to a variety of molecular and cellular effects. These may include changes in cell signaling, gene expression, and neuronal activity . The specific effects can vary depending on the context and the specific cells involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with the 5-HT 2A receptor . Additionally, individual factors such as genetics and overall health can also impact the compound’s effects .
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-8-5-10(9(2)21-8)15(18)17-12-7-13(19-3)11(16)6-14(12)20-4/h5-7H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYMZEWFXFGGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4831965.png)

![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine](/img/structure/B4831980.png)

![2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4831999.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832014.png)
![6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4832022.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4832029.png)
![methyl ({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4832049.png)
![methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate](/img/structure/B4832056.png)
![N-{4-[4-methyl-5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4832060.png)
![8,8-dimethyl-10-(4-morpholinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4832071.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832073.png)
![1'-{2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4832082.png)
